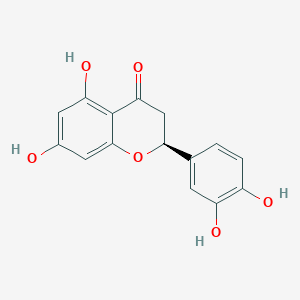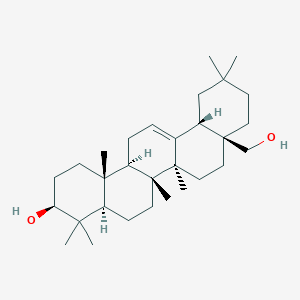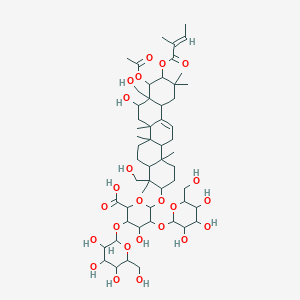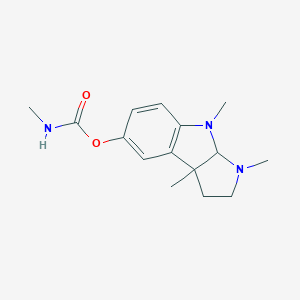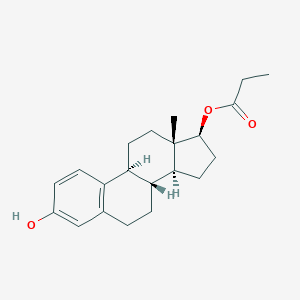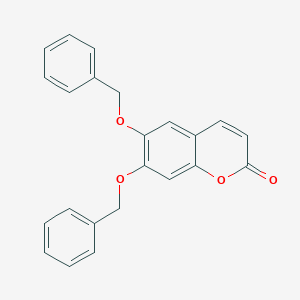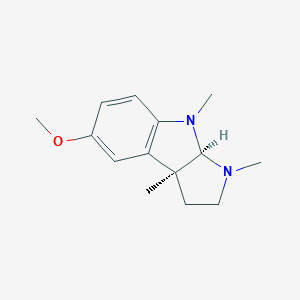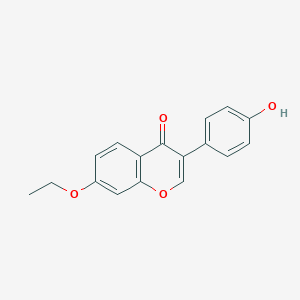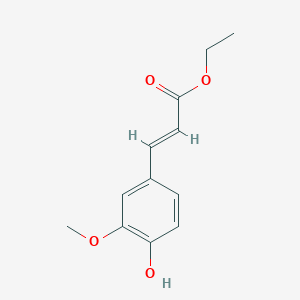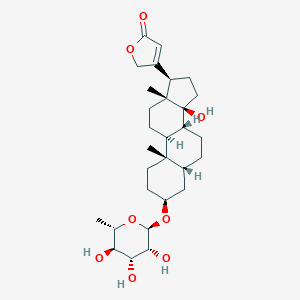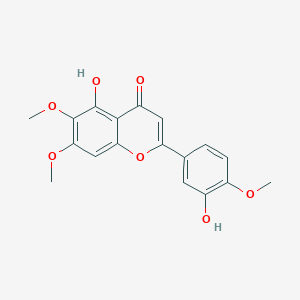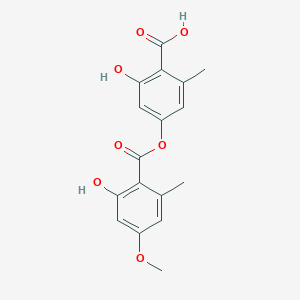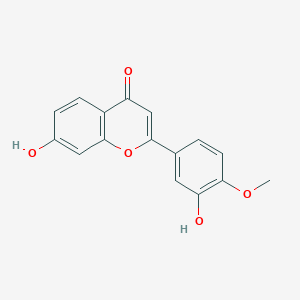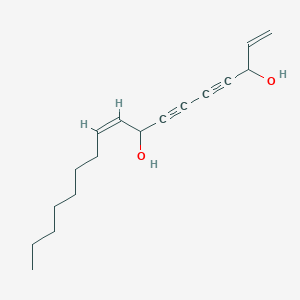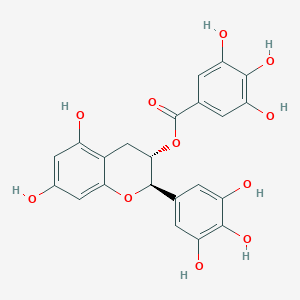
Gallocatechin gallate
描述
Gallocatechin gallate is the ester of gallocatechin and gallic acid and a type of catechin . It is an epimer of epigallocatechin gallate (EGCG). In a high-temperature environment, an epimerization change is likely to occur, because heating results in the conversion from EGCG to GCG .
Synthesis Analysis
Two novel EGCG glycosides (EGCG-G1 and EGCG-G2) were chemoselectively synthesized by a chemical modification strategy . The chemical shift of C-4′′ was observed at 137.1 ppm, and coupling appeared to have occurred between C-4′′ and H-1′′′ (4.87 ppm, d, J = 9.0 Hz) of the glucosyl residue, which indicated that the glucosyl residue had been attached to C-4′′ of the EGCG .
Chemical Reactions Analysis
The chemical stability of EGCG was determined using high-performance liquid chromatography (HPLC); color (L⁎, a⁎, b⁎ color space) was monitored; and physical stability of amorphous EGCG was tracked using powder X-ray diffractometry (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) . Storage conditions influenced epimerization and oxidation, two major reactions that occurred in EGCG solid-state degradation .
Physical And Chemical Properties Analysis
The physical and chemical stability of amorphous EGCG stored at selected temperature (25–80°C) and relative humidity (0–97% RH) conditions were assessed . Three different crystalline forms of EGCG were found upon recrystallization, dependent on the storage conditions .
科学研究应用
Xanthine Oxidase Inhibition and Uric Acid Management Gallocatechin gallate (GCG) has been identified as a natural xanthine oxidase (XO) inhibitor. Research demonstrates that GCG can effectively lower uric acid levels by inhibiting XO activity and reducing the production of superoxide anion radicals in the catalytic system. This positions GCG as a potential dietary supplement or medicinal component for managing conditions related to uric acid, such as gout (Zhang et al., 2022).
Antioxidant and Enzyme Modulation Activities GCG is noted for its remarkable antioxidant capacity and its interaction with various metabolic enzymes. It exhibits inhibitory effects on enzymes such as achethylcholinesterase (AChE) and α-glycosidase (α-Gly), which are pivotal in metabolic processes. Molecular docking studies reinforce GCG's potential in therapeutic applications targeting metabolic disorders, showcasing its versatility beyond being a mere antioxidant (Taslimi et al., 2020).
Modulation of Metalloproteinase Activity and Gene Expression GCG influences the activity of metalloproteinases like MMP-9, critical in tissue remodeling and inflammatory processes. Studies reveal that the structural and stereochemical properties of GCG and its analogs are crucial in modulating MMP-9 activity and gene expression, highlighting its therapeutic potential in inflammatory and degenerative conditions (Dell’Agli et al., 2005).
Squalene Epoxidase Inhibition and Cholesterol Management The inhibitory effect of GCG on squalene epoxidase, a key enzyme in cholesterol biosynthesis, signifies its role in managing cholesterol levels. This unique property of GCG contributes to its potential in creating therapeutic strategies for hypercholesterolemia (Abe et al., 2000).
Anticancer Properties and DNA Interaction GCG's interaction with cellular DNA and its ability to mobilize endogenous metal ions like copper suggest a complex mechanism underlying its anticancer properties. These interactions lead to oxidative degradation of DNA, implicating GCG as a potential agent in cancer chemoprevention and therapy (Farhan et al., 2016).
Antiviral Effects and Inhibition of Viral Replication Studies indicate that GCG can effectively inhibit the replication of viruses like the pseudorabies virus by interfering with the viral entry and release stages. This finding opens avenues for GCG as a potential antiviral agent, especially in the context of emerging viral strains against which vaccines offer incomplete protection (Bo et al., 2023).
安全和危害
未来方向
The tea polyphenol EGCG showing anti-aging properties was demonstrated to be implicated in modulating gut–brain communication by attenuating the hypothalamic–pituitary–adrenal (HPA) axis and enhancing the content of short-chain fatty acids . Further studies regarding their biological activity are in progress .
属性
IUPAC Name |
[(2R,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBWREPUVVBILR-GHTZIAJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336201 | |
| Record name | Gallocatechin gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gallocatechin gallate | |
CAS RN |
5127-64-0 | |
| Record name | Gallocatechin gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5127-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallocatechin gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005127640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallocatechin gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GALLOCATECHIN GALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C056HB16M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Galloylgallocatechin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



